

# Intermittent Ulipristal Acetate Therapy: A Long-Term Safety and Efficacy Comparison Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ulipristal Acetate*

Cat. No.: *B1683392*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of intermittent **Ulipristal Acetate** (UPA) therapy for the treatment of uterine fibroids against other therapeutic alternatives. The information is supported by experimental data from key clinical trials to aid in research and development decision-making.

## Executive Summary

Intermittent therapy with **Ulipristal Acetate**, a selective progesterone receptor modulator (SPRM), has demonstrated significant efficacy in the long-term management of symptomatic uterine fibroids. Clinical data, primarily from the PEARL series of studies, show that repeated courses of UPA effectively control bleeding, reduce fibroid volume, and improve quality of life. However, its use has been associated with a risk of rare but serious liver injury, leading to restrictions on its clinical application. This guide presents a comparative analysis of UPA against other medical and procedural interventions, highlighting its performance based on available clinical trial data.

## Comparative Efficacy

Intermittent UPA therapy has shown a strong and sustained impact on the primary symptoms of uterine fibroids. The following tables summarize the key efficacy outcomes from the PEARL clinical trial program and compare them with other treatment modalities.

Table 1: Efficacy of Long-Term Intermittent **Ulipristal Acetate** Therapy (PEARL III & IV Studies)

| Efficacy Endpoint               | PEARL III (up to 4 courses of 10 mg UPA)                                                                     | PEARL IV (up to 4 courses of 5 mg & 10 mg UPA)                                                                                                                                       |
|---------------------------------|--------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Amenorrhea Rate                 | 79% after course 1; 88-90% in subsequent courses. <a href="#">[1]</a>                                        | 62% (5mg) and 73% (10mg) achieved amenorrhea in both of the first two courses. <a href="#">[2]</a>                                                                                   |
| Median Time to Amenorrhea       | 4 days for course 1; 2-3 days for subsequent courses. <a href="#">[1]</a>                                    | Not explicitly stated for all four courses.                                                                                                                                          |
| Median Fibroid Volume Reduction | -45% after course 1; -63% after course 2; -67% after course 3; -72% after course 4.<br><a href="#">[1]</a>   | After 2 courses: -54% (5mg), -58% (10mg). <a href="#">[3]</a> After 4 courses: Clinically significant reduction ( $\geq 25\%$ ) in 78.1% (5mg) and 80.5% (10mg). <a href="#">[4]</a> |
| Improvement in Quality of Life  | Significant improvements observed and largely maintained during off-treatment intervals. <a href="#">[5]</a> | Significant improvements in both treatment groups. <a href="#">[2]</a>                                                                                                               |
| Pain Reduction                  | Significant improvements from the fifth week of the first course, maintained throughout treatment.           | Significant improvements in both treatment groups.                                                                                                                                   |

Table 2: Comparative Efficacy of **Ulipristal Acetate** vs. Leuprolide Acetate (PEARL II Study - 3 months)

| Efficacy Endpoint               | Ulipristal Acetate (5 mg) | Ulipristal Acetate (10 mg) | Leuprolide Acetate (GnRH agonist) |
|---------------------------------|---------------------------|----------------------------|-----------------------------------|
| Controlled Bleeding             | 90%                       | 98%                        | 89%                               |
| Median Time to Amenorrhea       | 7 days                    | 5 days                     | 21 days                           |
| Median Fibroid Volume Reduction | -36%                      | -42%                       | -53%                              |
| Moderate to Severe Hot Flashes  | 11%                       | 10%                        | 40%                               |

Table 3: Comparative Efficacy of **Ulipristal Acetate** vs. Procedural Interventions

| Efficacy Endpoint                    | Intermittent Ulipristal Acetate                       | Uterine Artery Embolization (UAE)                                            | Myomectomy                                                                           |
|--------------------------------------|-------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Symptom Control                      | High rates of bleeding control and pain reduction.    | High rates of symptom resolution.[6]                                         | High rates of symptom resolution.                                                    |
| Fibroid Volume Reduction             | Significant reduction (up to 72% after 4 courses).[1] | Significant reduction, comparable to UPA at 3 months.[7]                     | Removal of fibroids.                                                                 |
| Long-Term Recurrence/Re-intervention | Fibroid regrowth can occur after treatment cessation. | Re-intervention rate of 24% at 4 years.[8]                                   | Recurrence rates of 15-33%, with 10-21% requiring hysterectomy within 5-10 years.[8] |
| Fertility Outcomes                   | Pregnancies have been reported post-treatment.[9][10] | Pregnancy rates of 40-69% reported in women desiring pregnancy post-UAE. [3] | Generally considered the standard of care for fertility preservation.                |

## Long-Term Safety Profile

The long-term safety of intermittent UPA therapy has been a primary focus of clinical investigation, with particular attention to endometrial changes and hepatic function.

### Endometrial Safety

Long-term intermittent UPA treatment is associated with benign, reversible endometrial changes known as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC).[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Histological Features of PAEC:** These changes are characterized by cystically dilated glands, inactive-appearing epithelium with low mitotic activity, and a compact, non-decidualized stroma.[\[11\]](#)[\[14\]](#) These features are distinct from endometrial hyperplasia.[\[11\]](#)
- **Incidence and Reversibility:** In clinical trials, PAEC was observed in up to approximately 60% of patients after a 3-month treatment course.[\[15\]](#) These changes were shown to be reversible upon treatment cessation.[\[11\]](#)[\[16\]](#) Importantly, no cases of endometrial hyperplasia or carcinoma were reported in the long-term PEARL III extension study.[\[5\]](#)

### Hepatic Safety

A significant safety concern with UPA is the risk of rare but serious liver injury, which has led to restrictions on its use by regulatory agencies like the European Medicines Agency (EMA).

- **Risk of Liver Injury:** Post-marketing surveillance has identified cases of severe liver injury, with some requiring liver transplantation.[\[17\]](#)[\[18\]](#)
- **Regulatory Recommendations:** The EMA has recommended strict liver function monitoring for patients receiving UPA.[\[17\]](#)[\[18\]](#)[\[19\]](#) This includes baseline liver function tests before initiating each treatment course, monthly monitoring during the first two courses, and testing 2-4 weeks after treatment cessation.[\[19\]](#)[\[20\]](#) Treatment should not be initiated in patients with elevated transaminases and should be stopped if significant elevations occur during therapy.[\[17\]](#)[\[19\]](#)[\[20\]](#)

## Experimental Protocols

### PEARL III & IV Clinical Trial Design

The long-term safety and efficacy data for intermittent UPA therapy are primarily derived from the PEARL III and IV studies.

- Study Design: These were multicenter, open-label (PEARL III) and double-blind, randomized (PEARL IV) trials.[4][21]
- Patient Population: Premenopausal women aged 18-48 with symptomatic uterine fibroids, including heavy menstrual bleeding, and at least one fibroid of a specified size.[21]
- Intervention: Patients received repeated 3-month courses of oral UPA (10 mg daily in PEARL III, 5 mg or 10 mg daily in PEARL IV), with each treatment course followed by a drug-free interval.[4][21]
- Key Assessments: Efficacy was assessed through measures of bleeding (Pictorial Blood Loss Assessment Chart - PBAC), fibroid volume (via ultrasound or MRI), pain scores, and quality of life questionnaires. Safety was monitored through adverse event reporting, laboratory tests, and endometrial biopsies.[16]

## Endometrial Biopsy Protocol

Endometrial biopsies were a key component of the safety assessment in the PEARL trials.

- Sample Collection: Endometrial biopsies were obtained at screening, at the end of treatment courses (e.g., after courses 2 and 4 in PEARL IV), and at follow-up visits after treatment cessation.[16]
- Histopathological Evaluation: Biopsies were evaluated by multiple independent, blinded gynecologic pathologists.[15][16] The assessment used a standardized rating scale based on conventional descriptors of endometrial histology, as well as specific criteria for identifying PAEC.[15] The key distinguishing features of PAEC from hyperplasia included low mitotic activity, the presence of apoptosis, and the absence of stromal breakdown and glandular crowding.[11]

## Liver Function Monitoring Protocol

Following post-marketing reports of liver injury, a strict liver function monitoring protocol was recommended by regulatory authorities.

- **Baseline Assessment:** Liver function tests (including ALT, AST, and bilirubin) must be performed before initiating treatment with UPA. Treatment is contraindicated in patients with baseline transaminase levels exceeding 2 times the upper limit of normal (ULN).[17][20]
- **During Treatment:** For the first two treatment courses, liver function tests should be performed monthly. For subsequent courses, testing is required before each new course begins and as clinically indicated.[17][20]
- **Post-Treatment:** Liver function should be re-assessed 2-4 weeks after stopping treatment. [19][20]
- **Actionable Thresholds:** Treatment must be stopped if transaminase levels rise to more than 3 times the ULN.[19] Patients should also be advised to report any symptoms of liver injury immediately.[18]

## Mechanism of Action & Signaling Pathways

**Ulipristal Acetate** is a selective progesterone receptor modulator (SPRM) with a mixed agonist/antagonist profile. In uterine fibroid cells, it primarily acts as a progesterone antagonist.

## UPA Signaling Pathway in Uterine Fibroid Cells

[Click to download full resolution via product page](#)

Caption: UPA's mechanism of action in uterine fibroid cells.

The binding of UPA to the progesterone receptor in uterine fibroid cells initiates a cascade of molecular events that collectively inhibit fibroid growth. This includes:

- Inhibition of Cell Proliferation: UPA upregulates the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27, while downregulating cyclin E and CDK2.[7][22] This leads to cell cycle arrest, primarily in the G1 phase.[22]
- Induction of Apoptosis: UPA promotes programmed cell death by downregulating the anti-apoptotic protein Bcl-2 and upregulating caspases.[23]
- Extracellular Matrix (ECM) Remodeling: UPA has been shown to increase the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are involved in the degradation of the ECM that contributes to fibroid bulk.[22]
- Inhibition of Pro-survival Signaling: Studies have also indicated that UPA can inhibit the STAT3/CCL2 signaling pathway, which is implicated in the survival and growth of uterine sarcoma cells and may play a role in fibroid pathophysiology.[4][24]

## Experimental Workflow for Assessing UPA Efficacy and Safety



[Click to download full resolution via product page](#)

Caption: Generalized workflow for long-term intermittent UPA clinical trials.

## Conclusion

Intermittent **Ulipristal Acetate** therapy offers a highly effective medical management option for the long-term treatment of symptomatic uterine fibroids, providing a valuable alternative to surgical intervention for many patients. Its ability to rapidly control bleeding and progressively reduce fibroid volume over multiple treatment courses is well-documented. The primary safety concerns are the development of benign, reversible endometrial changes (PAEC) and the rare but serious risk of liver injury, which necessitates a strict monitoring protocol. For researchers and drug development professionals, the data on UPA underscores the potential of SPRMs in treating hormone-dependent conditions, while also highlighting the critical importance of long-term post-marketing surveillance to identify rare but severe adverse events. Future research should focus on identifying patients at higher risk for liver injury and further elucidating the long-term impact on fertility compared to other treatment modalities.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [research.ed.ac.uk](https://research.ed.ac.uk) [research.ed.ac.uk]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Fertility outcomes after uterine artery embolization for symptomatic leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [esmya.com](https://www.esmya.com) [esmya.com]
- 6. Fertility outcomes after uterine artery embolization for symptomatic leiomyomas | Semantic Scholar [semanticscholar.org]
- 7. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 8. Reoperation rates for recurrence of fibroids after abdominal myomectomy in women with large uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pregnancy Outcomes Following Ulipristal Acetate for Uterine Fibroids: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical utility of ulipristal acetate for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The spectrum of endometrial pathology induced by progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. esmya.com [esmya.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Ulipristal acetate 5mg medicinal products - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Esmya: new measures to minimise risk of rare but serious liver injury | European Medicines Agency (EMA) [ema.europa.eu]
- 20. gov.uk [gov.uk]
- 21. researchgate.net [researchgate.net]
- 22. Ulipristal acetate induces cell cycle delay and remodeling of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ulipristal acetate simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Intermittent Ulipristal Acetate Therapy: A Long-Term Safety and Efficacy Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683392#validating-the-long-term-safety-and-efficacy-of-intermittent-ulipristal-acetate-therapy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)